molecular formula C24H18BrClN4O3 B12016515 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{4-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{4-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide

Cat. No.: B12016515
M. Wt: 525.8 g/mol
InChI Key: VRGNMJZZZLKTIH-UVHMKAGCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{4-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Bromination: The hydroxyphenyl group is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Condensation Reaction: The brominated hydroxyphenyl group is then condensed with a benzaldehyde derivative to form the Schiff base.

    Etherification: The chlorobenzyl ether moiety is introduced through a nucleophilic substitution reaction involving a chlorobenzyl halide and a phenol derivative.

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its specialized use in research. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like recrystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{4-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide is used in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary depending on the specific enzyme or protein being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{4-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Properties

Molecular Formula

C24H18BrClN4O3

Molecular Weight

525.8 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-[4-[(4-chlorophenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H18BrClN4O3/c25-18-5-10-23(31)17(11-18)13-27-30-24(32)22-12-21(28-29-22)16-3-8-20(9-4-16)33-14-15-1-6-19(26)7-2-15/h1-13,31H,14H2,(H,28,29)(H,30,32)/b27-13+

InChI Key

VRGNMJZZZLKTIH-UVHMKAGCSA-N

Isomeric SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=C(C=CC(=C4)Br)O)Cl

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=C(C=CC(=C4)Br)O)Cl

Origin of Product

United States

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